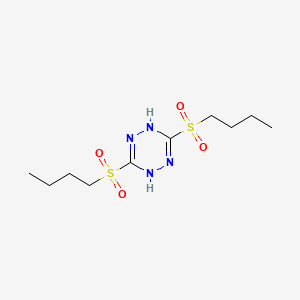
3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine is a synthetic organic compound that belongs to the class of tetrazines. Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms. This particular compound is characterized by the presence of butane-1-sulfonyl groups attached to the tetrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of a tetrazine precursor with butane-1-sulfonyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrotetrazine derivatives.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce dihydrotetrazine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the formation of reactive intermediates or by binding to specific sites on target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Di(methylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine
- 3,6-Di(ethylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine
- 3,6-Di(propylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine
Uniqueness
3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine is unique due to the presence of butane-1-sulfonyl groups, which may impart distinct chemical and physical properties compared to its analogs with shorter alkyl chains
Properties
CAS No. |
832112-52-4 |
|---|---|
Molecular Formula |
C10H20N4O4S2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3,6-bis(butylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H20N4O4S2/c1-3-5-7-19(15,16)9-11-13-10(14-12-9)20(17,18)8-6-4-2/h3-8H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
XMSSKIDDTNDDFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=NNC(=NN1)S(=O)(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















